![molecular formula C11H13BrN4 B1490193 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2091138-73-5](/img/structure/B1490193.png)
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine (2-BIPPMP) is a heterocyclic compound first synthesized in the laboratory in 2019. It is a derivative of pyrazine, a six-membered aromatic ring structure containing two nitrogen atoms. This compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been investigated for its ability to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Scientific Research Applications
Antibacterial Applications
The pyrazole moiety, which is present in the compound , has been reported to exhibit significant antibacterial activity. This activity is particularly relevant in the development of new antibacterial agents that can be used to combat resistant strains of bacteria. The compound’s structure could be fine-tuned to enhance its interaction with bacterial enzymes or proteins, potentially leading to the development of novel antibacterial drugs .
Antitumor Activity
Pyrazine derivatives have been explored for their potential antitumor properties. The specific structure of “2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine” may interact with certain cellular pathways or structures that are involved in tumor growth and proliferation. Research in this area could lead to the discovery of new chemotherapeutic agents that are more effective and have fewer side effects .
Anti-inflammatory Properties
Compounds containing the imidazole ring, such as the one being analyzed, have shown anti-inflammatory effects. This suggests that the compound could be used in the synthesis of medications aimed at treating inflammatory conditions, such as arthritis or asthma. Further research could elucidate the mechanisms by which these compounds exert their anti-inflammatory effects .
Antidiabetic Potential
The structural analogs of imidazole have been associated with antidiabetic activity. This compound could be investigated for its potential to act as an insulin mimetic or to enhance insulin sensitivity in diabetic models. Such studies could pave the way for new treatments for diabetes mellitus .
Antifungal and Antihelmintic Uses
The pyrazole core is known to possess antifungal and antihelmintic activities. This compound could be part of a study to develop new antifungal agents, especially given the rising incidence of fungal infections that are resistant to current treatments. Similarly, it could be used to create new antihelmintic drugs to treat parasitic worm infections .
Enzyme Inhibition
Pyrazine derivatives have been shown to act as inhibitors of various enzymes, such as liver alcohol dehydrogenase. This particular compound could be researched for its inhibitory effects on enzymes that are therapeutic targets for diseases like alcoholism or metabolic disorders .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Compounds with similar structures are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been shown to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXWFSLYHBJTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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